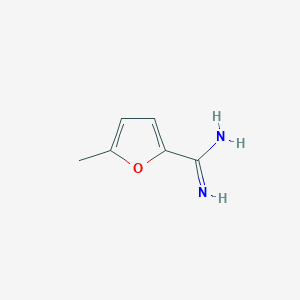

5-Methylfuran-2-carboximidamide

説明

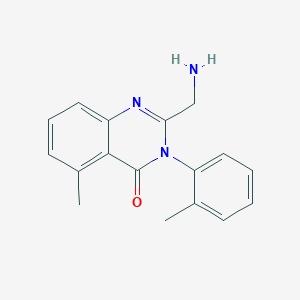

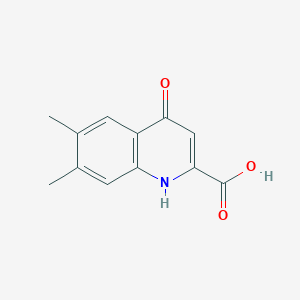

5-Methylfuran-2-carboximidamide is a chemical compound with the molecular formula C6H8N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Methylfuran-2-carboximidamide involves the reaction of 5-methylfuran-2-carbonitrile with sodium methylate in methanol at 30°C for 3 hours. Following this, ammonium chloride is slowly added to the resulting solution and the mixture is stirred at 30°C for 37 hours .Molecular Structure Analysis

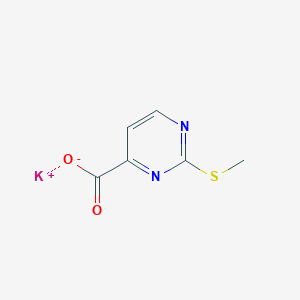

The molecular structure of 5-Methylfuran-2-carboximidamide is represented by the InChI code: 1S/C6H8N2O.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H .Physical And Chemical Properties Analysis

5-Methylfuran-2-carboximidamide has a molecular weight of 160.6 . It is a powder at room temperature .科学的研究の応用

Biomass Conversion and Biofuel Production

- Conversion of Sugars to 5-Hydroxymethylfurfural (HMF): A study by Zhao et al. (2007) describes the catalytic conversion of sugars to 5-hydroxymethylfurfural, a key intermediate for biofuels and chemicals from biomass. Metal halides in ionic liquid solvents were used, showcasing a high yield near 70% from glucose to HMF, highlighting the importance of this pathway in converting renewable biomass into valuable chemicals (Haibo Zhao et al., 2007).

Catalysis and Chemical Synthesis

- Palladium-Catalysed Heteroarylations: The work by Hai-yan Fu et al. (2012) demonstrated the use of furan derivatives in the palladium-catalysed direct arylation of heteroaromatics, offering a one-step access to biheteroaryls. This process utilized esters as blocking groups to prevent oligomer formation, leading to high yields of the desired products, showcasing the role of furan derivatives in facilitating efficient catalytic reactions (Hai-yan Fu et al., 2012).

Environmental and Green Chemistry

- Biomass-Derived Solvent Applications: 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural or levulinic acid, is highlighted by Pace et al. (2012) as an environmentally friendly solvent for organic synthesis. Its properties like low miscibility with water and high stability make it suitable for various applications, including organometallics and biotransformations. This furanic compound's use represents a step towards greener and more sustainable chemical processes (Vittorio Pace et al., 2012).

Electrochemical Applications

- Electrocatalytic Hydrogenation of Furfurals: Research by Peter Nilges et al. (2013) explored the electrochemical conversion of furfural to methylfuran and 5-hydroxymethylfurfural to dimethylfuran. This process presents a method for storing electric energy in liquid organic fuels, showcasing an innovative approach to biofuel generation from biomass-derived compounds (Peter Nilges et al., 2013).

Safety And Hazards

The safety information for 5-Methylfuran-2-carboximidamide indicates that it is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Relevant Papers The relevant papers retrieved include studies on the synthesis, properties, and potential applications of 5-Methylfuran-2-carboximidamide . These papers provide valuable insights into the chemical characteristics and potential uses of this compound.

特性

IUPAC Name |

5-methylfuran-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRQNAJRDUVHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylfuran-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)